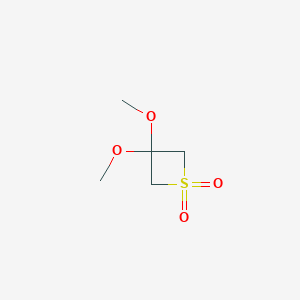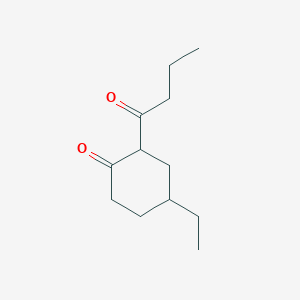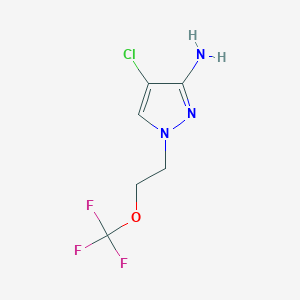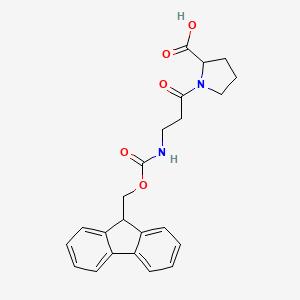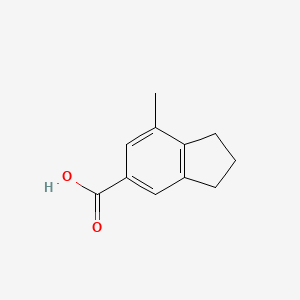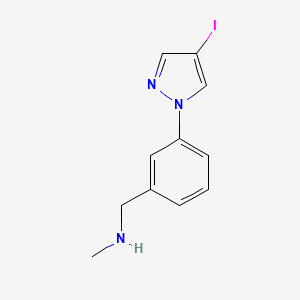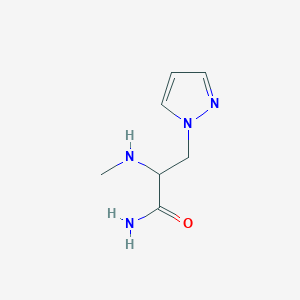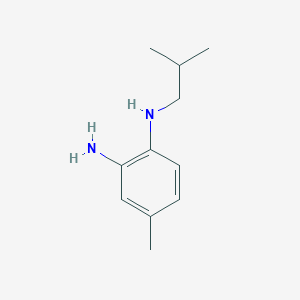
N1-Isobutyl-4-methylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine is an organic compound with the molecular formula C16H20N2 It is a derivative of benzene and is characterized by the presence of two amino groups attached to the benzene ring, along with a methyl group and an isobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: The nitro group is reduced to an amino group, resulting in the formation of aniline.
Alkylation: The aniline is then alkylated using an appropriate alkyl halide, such as 2-methylpropyl chloride, under basic conditions to introduce the isobutyl group.
Methylation: Finally, the compound is methylated to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of 4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be used to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including reduced inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Diaminotoluene: Similar structure but lacks the isobutyl group.
4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine: Similar structure with a phenylpropyl group instead of an isobutyl group.
Uniqueness
4-methyl-N1-(2-methylpropyl)benzene-1,2-diamine is unique due to the presence of both a methyl group and an isobutyl group attached to the benzene ring. This specific arrangement of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H18N2 |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
4-methyl-1-N-(2-methylpropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8,13H,7,12H2,1-3H3 |
Clave InChI |
HTBZFEUIIPMEGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NCC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



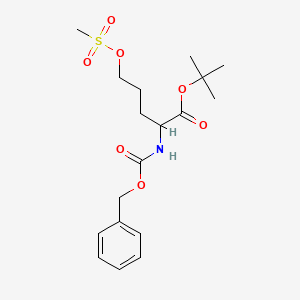
![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid](/img/structure/B15327388.png)
![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine](/img/structure/B15327389.png)

![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
